N-(2-fluorophenyl)phenazine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a remarkable synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods
Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: The phenazine framework allows for various substitutions to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.
Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .
Scientific Research Applications
N-(2-fluorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)phenazine-1-carboxamide involves its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress leads to cell death, making it effective against various pathogens . The compound targets multiple molecular pathways, including those involved in cell wall synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Another phenazine derivative with similar antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A similar compound with fungicidal activity.
Uniqueness
N-(2-fluorophenyl)phenazine-1-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other phenazine derivatives . Its ability to be synthesized through environmentally friendly microbial biosynthesis further adds to its uniqueness .
Properties
IUPAC Name |
N-(2-fluorophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKPYZDRVOPAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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